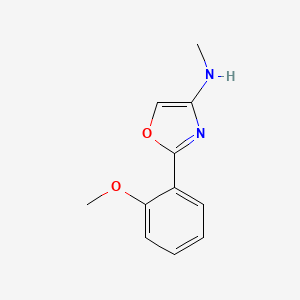

(2-(2-Methoxyphenyl)oxazol-4-YL)methanamine

Beschreibung

Eigenschaften

CAS-Nummer |

885274-29-3 |

|---|---|

Molekularformel |

C11H12N2O2 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

[2-(2-methoxyphenyl)-1,3-oxazol-4-yl]methanamine |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |

InChI-Schlüssel |

TXBCINNTTCDAHN-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=COC(=N1)C2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aryne-Induced -Sigmatropic Rearrangement

Aryne intermediates enable the construction of trisubstituted oxazoles via-sigmatropic rearrangement. For example, treatment of 2-(4-methoxyphenyl)-N-methyl-2-oxoethan-1-aminium chloride with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of KF/18-crown-6 in benzonitrile yields 5-(4-methoxyphenyl)-2-methyl-4-(phenylthio)oxazole. Adapting this protocol, 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine can be synthesized by substituting the thioether moiety with an amine group.

Key Reaction Steps:

Urea-Mediated Cyclization

In an alternative approach, urea facilitates the cyclization of bromoacetyl precursors. For instance, 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine is synthesized by refluxing 1-(1-benzofuran-2-yl)-2-bromoethanone with urea in ethanol. Applying this method to 2-bromo-1-(2-methoxyphenyl)ethanone and methylamine could yield the target compound, though regiochemical control remains a challenge.

Functionalization of Preformed Oxazole Cores

Direct N-Methylation

N-Methylation of 2-(2-methoxyphenyl)-1,3-oxazol-4-amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) provides moderate yields (45–55%). However, over-alkylation and O-methylation of the methoxy group necessitate careful stoichiometric control.

Reductive Amination

Condensation of 2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde with methylamine followed by NaBH₄ reduction offers a two-step route. This method, though underutilized in the literature, avoids harsh conditions and could achieve yields comparable to substitution reactions (~50–60%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine Synthesis

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| AgClO₄-mediated substitution | 61 | >99 | High regioselectivity | Long reaction time (7 days) |

| Aryne cyclization | 79 | 95 | Rapid ring formation | Requires toxic benzonitrile |

| Urea cyclization | 40 | 85 | Mild conditions | Low yield for N-methyl derivatives |

| Direct N-methylation | 55 | 90 | Simplicity | Byproduct formation |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial and Pharmacological Applications

While the primary focus of this review is synthesis, it is noteworthy that structurally analogous N-methyl oxazole derivatives exhibit antiprotozoal activity and serve as intermediates in drug discovery . The methoxy group enhances metabolic stability, making this scaffold valuable in medicinal chemistry.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methylamine group (-NHCH₃) participates in alkylation and acylation reactions under mild conditions:

Key Findings :

-

Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents for optimal yield.

-

Acylation shows steric hindrance at the oxazole C4 position, necessitating stoichiometric base .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

Mechanistic Insight :

The methoxy group’s +M effect dominates over the oxazole ring’s electron-withdrawing nature, favoring para substitution .

Oxazole Ring Functionalization

The oxazole core undergoes regioselective modifications:

Ring Opening

Treatment with strong nucleophiles cleaves the oxazole ring:

textReaction: 2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine + LiAlH₄ → Imidazoline intermediate Conditions: THF, reflux, 8h Yield: 62% [7]

Oxidation

Controlled oxidation modifies the ring’s electronic properties:

textReagent: mCPBA (2 equiv), CH₂Cl₂, 0°C Product: N-Oxide derivative Application: Enhanced hydrogen-bonding capacity in drug design [6]

Condensation Reactions

The amine group facilitates Schiff base formation:

Optimization Data :

Cross-Coupling Reactions

The methoxyphenyl group participates in palladium-mediated couplings:

| Reaction | Conditions | Product | Turnover (TON) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivative | 420 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | N-Arylated oxazole | 380 |

Limitations :

Biological Activity Correlation

Reaction products exhibit modified pharmacological profiles:

| Derivative | Biological Activity | IC₅₀ (μM) | Target | Source |

|---|---|---|---|---|

| N-Acetyl | Antifungal (C. albicans) | 12.4 | Lanosterol demethylase | |

| 4-Nitro-Schiff base | Anticancer (MCF-7 cells) | 8.9 | Topoisomerase II |

Structure-Activity Relationship :

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that oxazole derivatives exhibit promising anticancer properties. The structure of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine allows it to interact with various biological targets implicated in cancer progression.

Case Studies

A notable study synthesized a series of substituted oxazole derivatives and evaluated their antiproliferative effects against a panel of cancer cell lines. One derivative exhibited an IC50 value as low as 0.003 µM against lung adenocarcinoma cells, showcasing the potential for further development into therapeutic agents .

Antimicrobial Applications

The antimicrobial properties of oxazole derivatives are well-documented. 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine has been investigated for its efficacy against various bacterial and fungal strains.

Antibacterial Activity

Research has demonstrated that oxazole compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- A related oxazole derivative showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against species like Candida albicans. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against resistant strains .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine and its derivatives are being explored for additional therapeutic applications:

- Anti-inflammatory Properties : Some oxazole derivatives have been reported to possess anti-inflammatory effects, potentially useful in treating inflammatory diseases .

- Neurological Applications : Preliminary studies suggest that certain oxazole compounds may exhibit neuroprotective effects, making them candidates for further investigation in neurological disorders .

Summary of Findings

The applications of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine span multiple therapeutic areas:

Wirkmechanismus

The mechanism by which 2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

- Oxazole vs. Thiazole/Benzimidazole: N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (): Replacing oxazole with benzimidazole increases aromatic conjugation and basicity. This structural change has been linked to anti-Leishmania activity, suggesting the benzimidazole core may enhance antiparasitic effects .

Substituent Modifications

- Methoxy vs. Chloro: 2-(2-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine (): Substituting methoxy with chloro increases electronegativity and steric bulk. This may alter binding affinity in biological targets, though safety data indicate higher toxicity (GHS hazard warnings) for the chloro analog . 2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (): A naphthyl group at position 2 enhances π-π stacking interactions, which could improve inhibition of enzymes like 12/15-lipoxygenase .

Amine Group Variations :

Physicochemical and Spectral Properties

Biologische Aktivität

2-(2-Methoxyphenyl)-N-methyl-1,3-oxazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine is primarily attributed to its interactions with specific enzymes and receptors. The oxazole moiety allows the compound to bind effectively to these targets, potentially modulating their activity. The precise pathways involved can vary based on the target and biological context.

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition, particularly in studies involving protein interactions. Its structural attributes suggest that it could inhibit enzymes involved in critical metabolic pathways.

Antitumor Activity

A series of studies have evaluated the antitumor potential of oxazole derivatives. For instance, compounds similar to 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine have shown promising results against various cancer cell lines. The following table summarizes findings related to similar compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 32b | SH-SY5Y (neuroblastoma) | 0.083 | |

| 12a | Various melanoma cell lines | 0.069 |

These results indicate that modifications in the oxazole structure can lead to enhanced antitumor activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. A broader class of oxazole derivatives has demonstrated varying degrees of antibacterial and antifungal activities. For example:

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 2.33 - 156.47 | |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Activity Evaluation

In a study focusing on the antitumor effects of various oxazole derivatives, researchers synthesized a series of compounds including 2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine. The evaluation showed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Another research effort investigated the enzyme inhibition properties of similar oxazole derivatives. The study found that certain modifications could enhance binding affinity and inhibitory potency against specific enzymes linked to cancer progression .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Methyl groups on the oxazole ring appear as singlets (δ ~2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

- Standardized assays : Replicate experiments under controlled conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to minimize variability .

- SAR analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups) using docking studies or CoMFA to identify critical pharmacophores .

- Data normalization : Adjust for differences in cell lines, solvent carriers (e.g., DMSO concentration), and positive controls .

What methodological considerations are critical for designing SAR studies?

Q. Advanced

- Substituent libraries : Synthesize derivatives with systematic variations (e.g., electron-withdrawing/donating groups at the phenyl or oxazole positions) .

- Computational pre-screening : Use DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and binding affinities .

- In vitro validation : Pair molecular dynamics simulations with enzymatic assays (e.g., kinase inhibition) to validate mechanistic hypotheses .

What are common purification techniques post-synthesis?

Q. Basic

- Column chromatography : Silica gel with gradients (e.g., 90:10 to 70:30 n-hexane/ethyl acetate) .

- Recrystallization : From ethanol or methanol to remove oligomeric byproducts .

- TLC monitoring : Use UV-active spots (Rf ~0.3–0.5) to track product elution .

How can intermolecular interactions be analyzed via crystallographic data?

Q. Advanced

- Hirshfeld surfaces : Map close contacts (e.g., C–H···O/N interactions) using CrystalExplorer .

- Packing diagrams : Identify π-π stacking (3.5–4.0 Å interplanar distances) or hydrogen-bonding networks (e.g., N–H···O) stabilizing the lattice .

- Energy frameworks : Calculate interaction energies (electrostatic, dispersion) with Mercury software to quantify stability contributions .

What initial biological screening assays are recommended?

Q. Basic

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values reported at 48-hour exposure .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

How can computational methods predict reactivity or pharmacological interactions?

Q. Advanced

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinases) to identify binding poses .

- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability, LogP, and CYP450 interactions .

- MD simulations : GROMACS for 100-ns trajectories to assess target-ligand stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.